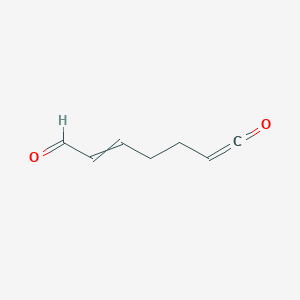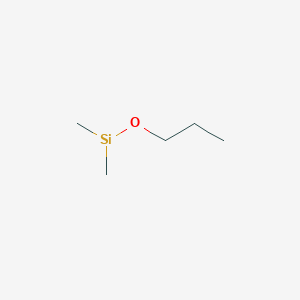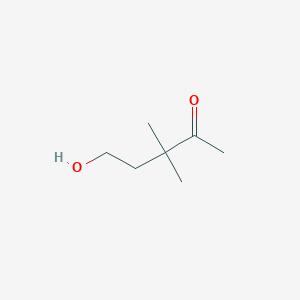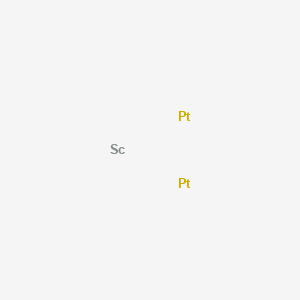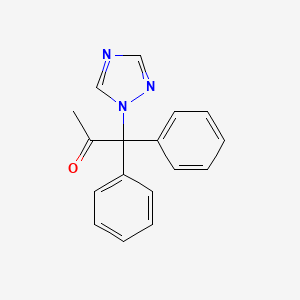
1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one is a compound that belongs to the class of 1,2,4-triazole derivatives. . The presence of the triazole ring, along with the diphenyl and propanone moieties, contributes to the compound’s unique chemical properties and biological activities.
準備方法
The synthesis of 1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of 1,3-diphenyl-2-propanone with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
化学反応の分析
1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
作用機序
The biological activities of 1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one are attributed to its ability to interact with specific molecular targets. The triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . Additionally, the diphenyl and propanone moieties can form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and selectivity .
類似化合物との比較
1,1-Diphenyl-1-(1H-1,2,4-triazol-1-yl)propan-2-one can be compared with other similar compounds, such as:
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar structure but different position of the triazole ring.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Lacks the carbonyl group present in this compound.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione: Contains an additional carbonyl group and a longer carbon chain.
The uniqueness of this compound lies in its specific combination of the triazole ring, diphenyl groups, and the propanone moiety, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
65871-78-5 |
|---|---|
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC名 |
1,1-diphenyl-1-(1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C17H15N3O/c1-14(21)17(20-13-18-12-19-20,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3 |
InChIキー |
BSPCZKHHFNNQPA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)N3C=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
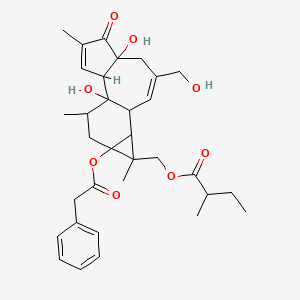
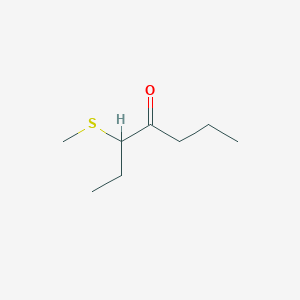

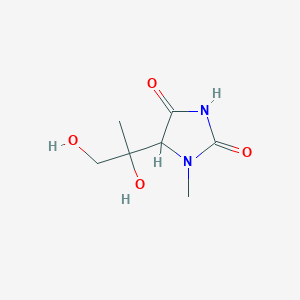
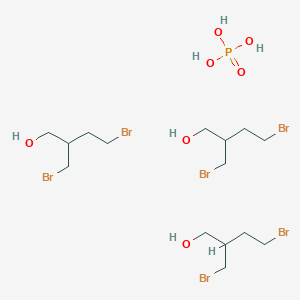
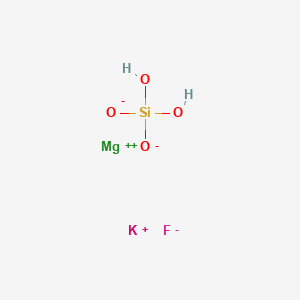
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)


